N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonylbenzamide hydrochloride is a synthetic benzothiazole derivative featuring a methanesulfonyl-substituted benzamide core, a 4-chloro-benzothiazol-2-yl group, and a diethylaminoethyl side chain. The diethylaminoethyl moiety may enhance solubility and membrane permeability, while the methanesulfonyl group could influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2.ClH/c1-4-24(5-2)12-13-25(21-23-19-17(22)10-7-11-18(19)29-21)20(26)15-8-6-9-16(14-15)30(3,27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRVCXNUCMPJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the diethylaminoethyl group, and the attachment of the methanesulfonylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Structural Features of the Target Compound :
- Benzothiazole core : Substituted with a chlorine atom at position 3.
- Methanesulfonylbenzamide : Electron-withdrawing sulfonyl group at position 3 of the benzamide.
Comparison with Evidence-Based Compounds :
A. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () :
- Shared features : Benzamide backbone.
- Differences : Lacks sulfonyl and benzothiazole groups; includes a hydroxyl-directed N,O-bidentate group for metal catalysis.
- Relevance : Highlights the role of substituents in directing chemical reactivity (e.g., catalytic vs. pharmacological applications) .
B. 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones () :
- Shared features : Sulfonyl groups and aromatic systems.
- Differences : Triazole core instead of benzothiazole; fluorine substituents enhance metabolic stability.
- Relevance : Sulfonyl groups in both compounds may participate in hydrogen bonding or π-stacking interactions, influencing target binding .
C. N-[2-(Diethylamino)Ethyl]-5-[(Z)-(5-Fluoro-1,2-Dihydro-2-Oxo-3H-Indol-3-Ylidene)Methyl]-2,4-Dimethyl-1H-Pyrrole-3-Carboxamide () :
- Shared features: Diethylaminoethyl side chain and carboxamide linkage.
- Differences: Pyrrole-indole hybrid vs.
- Relevance: The diethylaminoethyl group may improve pharmacokinetics in both compounds .
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Target Compound and Analogues
- Diethylaminoethyl Group: Common in and compounds; enhances solubility and bioavailability via protonation at physiological pH .
- Chloro vs. Fluoro Substituents : Chlorine (target) may confer greater metabolic stability than fluorine () but reduce electronegativity .
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
- Chemical Formula : C17H22ClN3O2S
- Molecular Weight : 373.89 g/mol
- CAS Number : [Not available in the provided results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research has demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells. The MTT assay showed a notable decrease in cell viability upon treatment with these compounds .
- Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses revealed that treatment led to increased apoptotic cell populations and altered cell cycle distribution .
- Cytokine Modulation : The compound also exhibited anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) through enzyme-linked immunosorbent assay (ELISA) techniques .
Other Biological Activities
Benzothiazole derivatives have been explored for various other biological activities:
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that modifications to the benzothiazole structure can enhance neuroprotection against oxidative stress .
- Antimicrobial Activity : Research has indicated that certain benzothiazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections .
Case Studies
| Study | Findings |
|---|---|
| Kamal et al., 2010 | Identified significant anticancer activity in modified benzothiazole compounds against multiple cancer cell lines. |
| Lee et al., 2011 | Demonstrated anti-inflammatory effects through cytokine modulation in vitro. |
| Mokesch et al., 2020 | Reported neuroprotective effects of benzothiazole derivatives in models of oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
